molecular formula C11H18O3 B14630504 2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde CAS No. 53229-79-1

2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde

Katalognummer: B14630504
CAS-Nummer: 53229-79-1
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: LAHVPIKTYRFEDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde is an organic compound that features a cyclopentane ring substituted with an oxan-2-yloxy group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde typically involves the formation of the cyclopentane ring followed by the introduction of the oxan-2-yloxy group and the aldehyde functional group. One common method involves the cyclization of a suitable precursor followed by oxidation to introduce the aldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The oxan-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 2-[(Oxan-2-yl)oxy]cyclopentane-1-carboxylic acid.

    Reduction: Formation of 2-[(Oxan-2-yl)oxy]cyclopentane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The oxan-2-yloxy group may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the oxan-2-yloxy group.

    Cyclopentane-1,2-dicarboxaldehyde: Contains two aldehyde groups but lacks the oxan-2-yloxy group.

    Oxan-2-yl derivatives: Compounds with the oxan-2-yloxy group but different core structures.

Uniqueness

2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde is unique due to the presence of both the oxan-2-yloxy group and the cyclopentane ring with an aldehyde functional group

Eigenschaften

CAS-Nummer

53229-79-1

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

2-(oxan-2-yloxy)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O3/c12-8-9-4-3-5-10(9)14-11-6-1-2-7-13-11/h8-11H,1-7H2

InChI-Schlüssel

LAHVPIKTYRFEDX-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OC2CCCC2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.